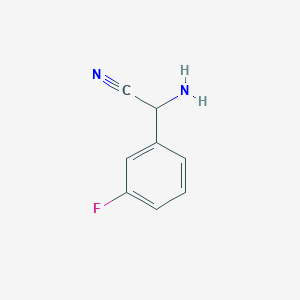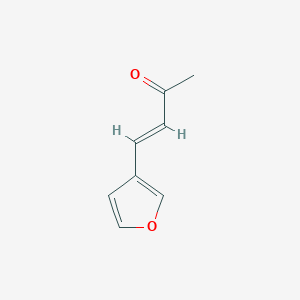
(E)-4-(3-Furyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furyl compounds are typically aromatic compounds that contain a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . They are often used in chemical research and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “(E)-4-(3-Furyl)-3-buten-2-one” are not available, furyl compounds are generally synthesized through various chemical reactions. For instance, 3-(furyl)-3-(diethoxyphosphoryl)acrylates were synthesized by the reaction of 2- and 3-furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane .Molecular Structure Analysis
The molecular structure of furyl compounds can vary greatly depending on the specific compound. For example, in the case of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, it was shown that diethoxyphosphoryl and ester groups were in trans-position with respect to the double bond .Chemical Reactions Analysis
Furyl compounds can undergo various chemical reactions. For example, an XMCQDPT2 study of the E/Z photoisomerization in a series of fluorinated di(3-furyl)ethenes (3DFEs) showed that upon excitation, these compounds show conventional behavior of many diarylethenes: unhindered twisting motion toward the pyramidalized zwitterionic state where relaxation to the ground state occurs .Physical And Chemical Properties Analysis
The physical and chemical properties of furyl compounds can vary. For example, 3-(3-Furyl)acrylic acid is sparingly soluble in water (0.56 g/L at 25°C) and is stored at room temperature in well-sealed containers .Mécanisme D'action
Orientations Futures
The future directions for research on furyl compounds could include further exploration of their synthesis, properties, and potential applications. For example, the development of novel, highly-efficient, and environmentally benign agents against foodborne microorganisms remains a daunting task in preservative sciences .
Propriétés
IUPAC Name |
(E)-4-(furan-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)2-3-8-4-5-10-6-8/h2-6H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMWEMINDEPKS-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=COC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=COC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-Furyl)-3-buten-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


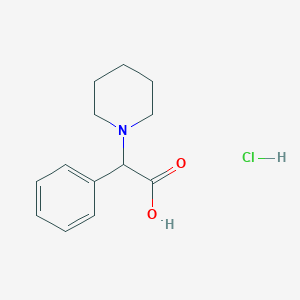
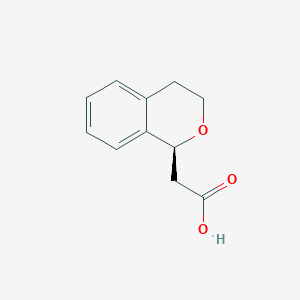
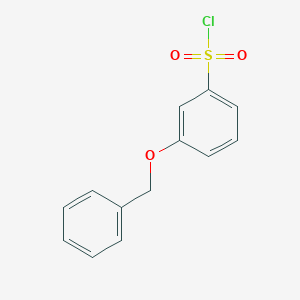
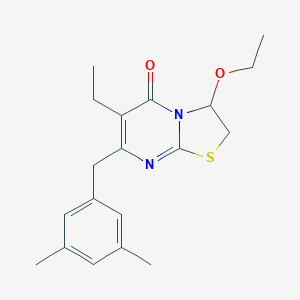
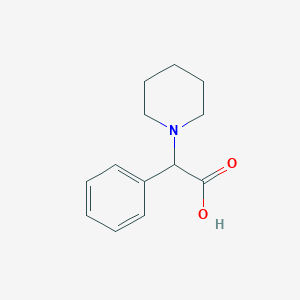
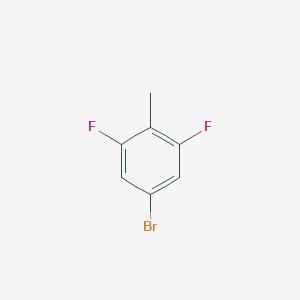
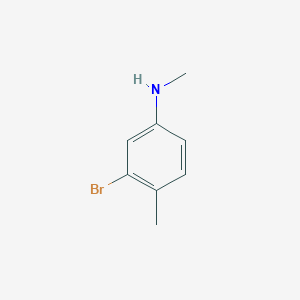
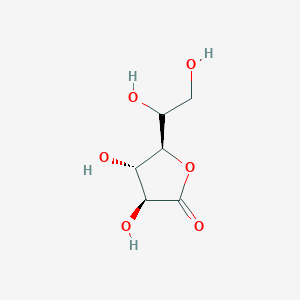
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
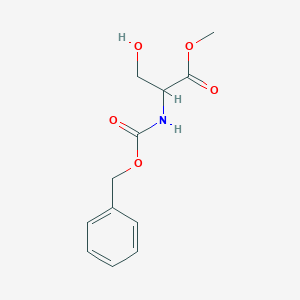
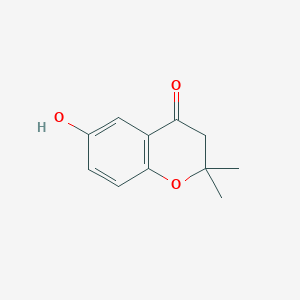
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
